5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
Description
5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group at position 5 and a 2,4-dichlorophenoxy group at position 2. This scaffold is notable for its structural similarity to folate cofactors, enabling interactions with enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Properties
Molecular Formula |
C18H9BrCl2N2OS |
|---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H9BrCl2N2OS/c19-11-3-1-10(2-4-11)13-8-25-18-16(13)17(22-9-23-18)24-15-6-5-12(20)7-14(15)21/h1-9H |
InChI Key |
VDFRAYKCZBIALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)OC4=C(C=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Bromophenyl Group: This step may involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of Dichlorophenoxy Group: This can be done through nucleophilic substitution reactions using 2,4-dichlorophenol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyrimidine rings.
Reduction: Reduction reactions could target the bromine or chlorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure.
Industry: Applications in material science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on structural formula.
Key Observations :
- Halogen Substitution: Replacement of bromine with chlorine (e.g., 5-(4-chlorophenyl) analog) reduces molecular weight by ~75 Da but retains potent DHFR inhibition (IC₅₀ = 0.56 µM) .
- Oxygen vs. Nitrogen at Position 4: The 2,4-dichlorophenoxy group in the target compound may confer distinct steric and electronic effects compared to amines (e.g., N-methylamine in ), influencing enzyme binding .
Comparison with Pyrrolo[2,3-d]pyrimidine Analogs
Table 2: Thieno vs. Pyrrolo[2,3-d]pyrimidine Activity
Key Observations :
- Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo analogs due to higher aromaticity and hydrogen bond acceptor capacity, mimicking the pteridine ring of folate .
- Pyrrolo derivatives (e.g., compound 7 in ) show moderate activity (IC₅₀ = 0.56 µM) but require additional substituents like trichloromethyl groups for stability .
Table 3: Substituent Effects on Enzyme Inhibition
*Prediction based on structural similarity to active analogs.
Biological Activity
5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. It has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of specific kinases involved in cancer progression.
Structural Characteristics
The compound's structure features a thieno ring fused with a pyrimidine and is substituted with bromine and dichlorophenoxy groups. This unique combination enhances its potential biological interactions and solubility compared to other derivatives within the same class.
- Chemical Formula: C18H9BrCl2N2OS
- CAS Number: 379243-35-3
Kinase Inhibition
Research indicates that this compound exhibits notable inhibitory activity against various kinases, particularly FLT3 kinase. This kinase is crucial in certain hematological malignancies, making the compound a candidate for targeted cancer therapies.
- Inhibition Rate: Some derivatives have demonstrated over 80% inhibition against target kinases in vitro.
- Cytotoxicity: The compound also shows cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding site of kinases, thereby preventing their phosphorylation activities essential for cell proliferation and survival.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methylphenyl)-4-chloro-thieno[2,3-d]pyrimidine | Methyl group instead of bromine | Moderate kinase inhibition |
| 5-(Phenyl)-4-(trifluoromethyl)thieno[2,3-d]pyrimidine | Substituted with trifluoromethyl | Enhanced lipophilicity |
| 5-(Naphthalen-1-yl)-4-chloro-thieno[2,3-d]pyrimidine | Naphthalene moiety increases π-stacking interactions | Potentially higher potency |
The presence of both bromine and dichlorophenoxy groups in this compound contributes to its unique pharmacological profile compared to its analogs.
Case Studies and Research Findings
- FLT3 Inhibition Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines could inhibit FLT3 activity effectively. The specific compound exhibited a significant reduction in cell viability in FLT3-dependent leukemia cell lines, suggesting its potential application in treating acute myeloid leukemia (AML) .
- Cytotoxicity Assessment : In vitro assays showed that this compound had IC50 values in the micromolar range against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer), indicating promising anticancer properties .
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of Thieno[2,3-d]pyrimidine Core : Achieved through cyclization reactions.
- Bromination : The introduction of the bromophenyl group can be performed using bromination reagents.
- Nucleophilic Substitution : The attachment of the dichlorophenoxy group is accomplished through nucleophilic substitution reactions involving dichlorophenol.
These synthetic routes highlight the versatility and strategic planning required in organic synthesis to obtain desired compounds effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
